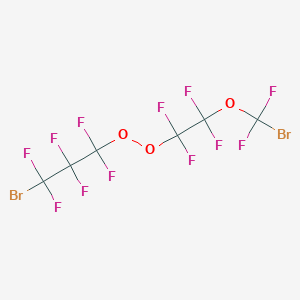![molecular formula C16H22N2O4 B13395433 (2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(pyridin-4-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13395433.png)
(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(pyridin-4-yl)methyl]pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-®-gamma-(4-pyridinylmethyl)-L-proline is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of a pyridinylmethyl group attached to the gamma position of the proline ring. This compound is often used in the synthesis of peptides and other complex molecules due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-gamma-(4-pyridinylmethyl)-L-proline typically involves the protection of the amino group of proline with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the pyridinylmethyl group at the gamma position. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of Boc-®-gamma-(4-pyridinylmethyl)-L-proline may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-®-gamma-(4-pyridinylmethyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The pyridinylmethyl group can be oxidized to form pyridine N-oxide derivatives.
Reduction: The compound can be reduced to form the corresponding pyrrolidine derivative.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong acids like trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Deprotected amino acids or peptides with new functional groups.
Applications De Recherche Scientifique
Boc-®-gamma-(4-pyridinylmethyl)-L-proline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Boc-®-gamma-(4-pyridinylmethyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridinylmethyl group can enhance binding affinity and specificity, leading to improved biological activity. The compound may also participate in various biochemical pathways, influencing cellular processes and signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Boc-®-alpha-(4-pyridinylmethyl)-proline
- Boc-(S)-alpha-(4-pyridinylmethyl)-proline
- Linopirdine (3,3-bis(4-pyridinylmethyl)-1-phenylindolin-2-one)
Uniqueness
Boc-®-gamma-(4-pyridinylmethyl)-L-proline is unique due to the specific positioning of the pyridinylmethyl group at the gamma position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Propriétés
Formule moléculaire |
C16H22N2O4 |
|---|---|
Poids moléculaire |
306.36 g/mol |
Nom IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-12(9-13(18)14(19)20)8-11-4-6-17-7-5-11/h4-7,12-13H,8-10H2,1-3H3,(H,19,20) |
Clé InChI |
VMQFAQIIPUWOGG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-(2-Cyclohexylethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13395350.png)
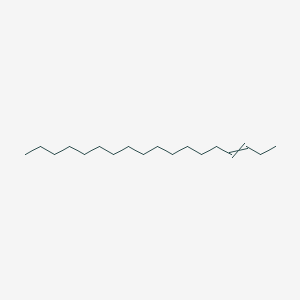
![2-[[2-[[2-[[1-[2-[[6-amino-2-[[1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B13395358.png)


![1-[4-[4-(1-Cyclopropylsulfonylcyclopropyl)-6-(3-methylmorpholin-4-yl)pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea](/img/structure/B13395368.png)
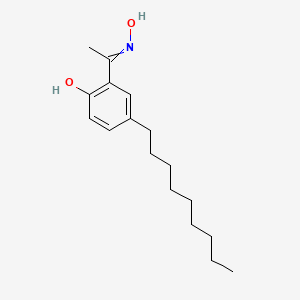
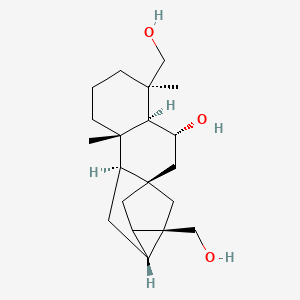
![2,2,2',2'-Tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol](/img/structure/B13395383.png)
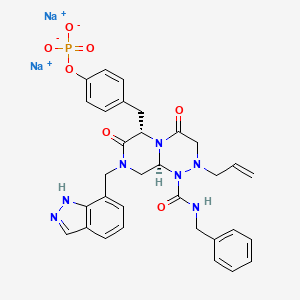
![{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amido]-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B13395394.png)


